molecular formula C9H14N2 B3304332 (4-Propylphenyl)-hydrazine CAS No. 92178-77-3

(4-Propylphenyl)-hydrazine

Cat. No.: B3304332
CAS No.: 92178-77-3
M. Wt: 150.22 g/mol
InChI Key: GUYURPJIBGUACA-UHFFFAOYSA-N
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Description

(4-Propylphenyl)-hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a 4-propylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Propylphenyl)-hydrazine typically involves the reaction of 4-propylphenylamine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (4-Propylphenyl)-hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of azo compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

(4-Propylphenyl)-hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Propylphenyl)-hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • (E)-4-(((4-Propylphenyl)imino)methyl)phenol
  • (E)-4-((2-Tolylimino)methyl)phenol

Comparison: (4-Propylphenyl)-hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity compared to similar compounds with imine or phenol groups. This uniqueness makes it valuable in specific synthetic and biological applications where hydrazine reactivity is desired.

Properties

IUPAC Name

(4-propylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-3-8-4-6-9(11-10)7-5-8/h4-7,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYURPJIBGUACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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